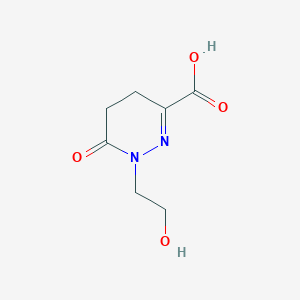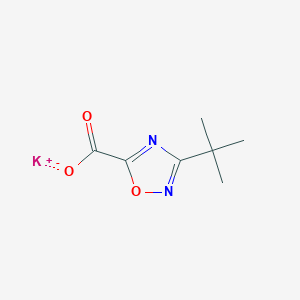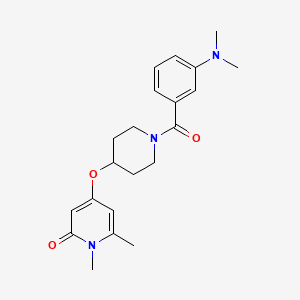
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in pain management and addiction treatment.
Aplicaciones Científicas De Investigación
Potential as Novel Psychoactive Substances
Research on related compounds, such as N-benzylmethoxy derivatives of phenethylamines, has highlighted their emergence as potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects. These substances, including 25I-NBOMe, demonstrate high potency and affinity for the 5-HT2A receptor, leading to intense psychoactive effects. The study of these compounds offers insights into the pharmacological properties and potential risks associated with their use as recreational drugs (Patil et al., 2020).
Antimicrobial and Anticancer Applications
N-heterocyclic carbenes (NHCs) have been studied for their applications in bio-organometallic chemistry, including antimicrobial and anticancer activities. NHC-metal complexes, such as those involving silver, gold, and platinum, show promising therapeutic potential. These complexes can be designed to target specific biological pathways, offering a new avenue for the development of metal-based drug candidates (Patil et al., 2020).
Drug Metabolism and Pharmacokinetics
The metabolism of drugs, such as glibenclamide, by cytochrome P450 enzymes (e.g., CYP2C9) is an area of significant research interest. Genetic polymorphisms in these enzymes can affect the pharmacokinetics and dynamics of drugs, influencing their efficacy and safety profiles. Studies on the genotyping and phenotyping of CYP2C9 in the context of diabetes treatment with glibenclamide have highlighted the importance of understanding individual genetic variations to optimize therapeutic strategies (Gorodetskaya et al., 2020).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQQAXPVHNHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)




![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)
![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)


